2,6-Dichloropyridine-3-sulfonyl fluoride
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Overview
Description
2,6-Dichloropyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C5H2Cl2FNO2S It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloropyridine-3-sulfonyl fluoride typically involves the chlorination of pyridine derivatives followed by sulfonylation and fluorination. One common method involves the reaction of 2,6-dichloropyridine with sulfuryl fluoride (SO2F2) under controlled conditions to introduce the sulfonyl fluoride group .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonylation processes, utilizing advanced chemical reactors and purification techniques to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloropyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .
Scientific Research Applications
2,6-Dichloropyridine-3-sulfonyl fluoride has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloropyridine-3-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of 2,6-Dichloropyridine-3-sulfonyl fluoride.
2,6-Difluoropyridine: Another fluorinated pyridine derivative with different chemical properties and applications.
2,6-Dichloropyridine-3-sulfonamide: A related compound with a sulfonamide group instead of a sulfonyl fluoride group.
Uniqueness
This compound is unique due to its specific combination of chlorine, sulfonyl fluoride, and pyridine moieties.
Properties
Molecular Formula |
C5H2Cl2FNO2S |
---|---|
Molecular Weight |
230.04 g/mol |
IUPAC Name |
2,6-dichloropyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C5H2Cl2FNO2S/c6-4-2-1-3(5(7)9-4)12(8,10)11/h1-2H |
InChI Key |
VVZGLRMVCMWUJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1S(=O)(=O)F)Cl)Cl |
Origin of Product |
United States |
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